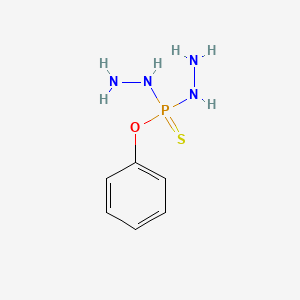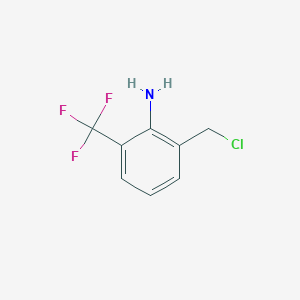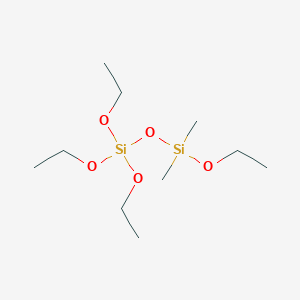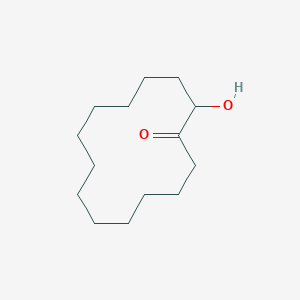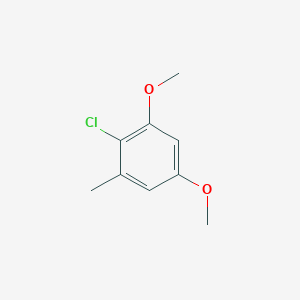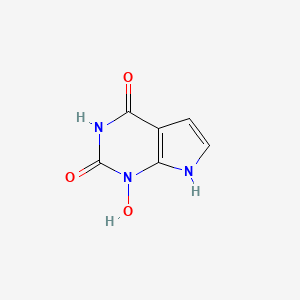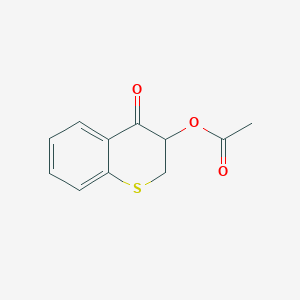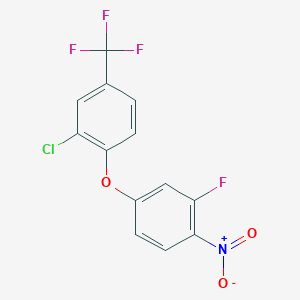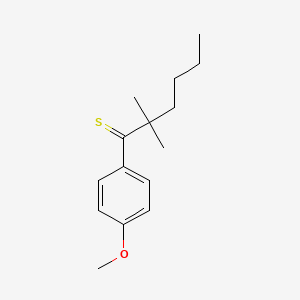
1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione is an organic compound characterized by the presence of a thione group attached to a hexane backbone with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione typically involves the reaction of 4-methoxybenzaldehyde with a suitable thione precursor under controlled conditions. One common method includes the use of a Friedel-Crafts acylation followed by a thionation step. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a thionating agent like Lawesson’s reagent .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 4-methoxybenzaldehyde and 2,2-dimethylhexane. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another methoxyphenyl derivative with distinct psychoactive effects.
Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione is unique due to its thione group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs .
Eigenschaften
CAS-Nummer |
56752-37-5 |
|---|---|
Molekularformel |
C15H22OS |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2,2-dimethylhexane-1-thione |
InChI |
InChI=1S/C15H22OS/c1-5-6-11-15(2,3)14(17)12-7-9-13(16-4)10-8-12/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
HIULVVYUQMXUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)C(=S)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
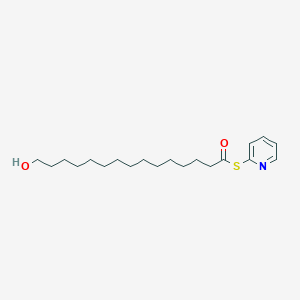
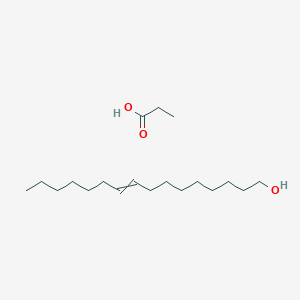
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
